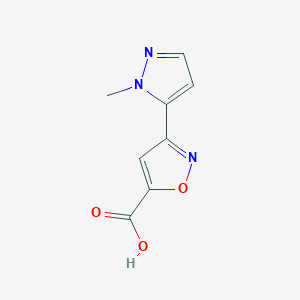
Tert-butyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound belonging to the tetrahydroquinoline family. Tetrahydroquinolines are known for their wide range of applications in pharmaceuticals, pesticides, antioxidants, photosensitizers, and dyes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Knoevenagel Condensation: Ethyl cyanoacetate reacts with aromatic aldehydes in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form an intermediate.
Aza-Michael Addition: The intermediate then undergoes an aza-Michael addition with 2-alkenyl aniline to form the tetrahydroquinoline scaffold.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
Tert-butyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different tetrahydroquinoline derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various tetrahydroquinoline derivatives.
科学的研究の応用
Tert-butyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent due to its structural similarity to bioactive natural products.
Industry: It is used in the development of new materials, such as photosensitizers and dyes.
作用機序
The mechanism of action of tert-butyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.
類似化合物との比較
Similar Compounds
Tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Similar structure but lacks the hydroxy group, which affects its reactivity and applications.
Tert-butyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate: Similar structure but with different substitution patterns, leading to variations in chemical properties and applications.
特性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.30 g/mol |
IUPAC名 |
tert-butyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)10-6-7-15-12-5-4-9(16)8-11(10)12/h4-5,8,10,15-16H,6-7H2,1-3H3 |
InChIキー |
VLKGMKHQBYQQLJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1CCNC2=C1C=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile](/img/structure/B13609206.png)
![Dimethyl[2-(morpholin-3-yl)ethyl]amine](/img/structure/B13609211.png)



![1-(Benzo[d]thiazol-2-yl)-2-methylpropan-2-ol](/img/structure/B13609240.png)



